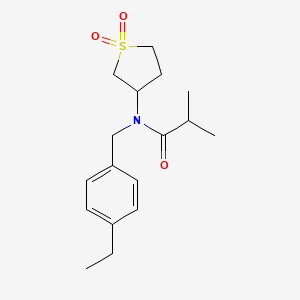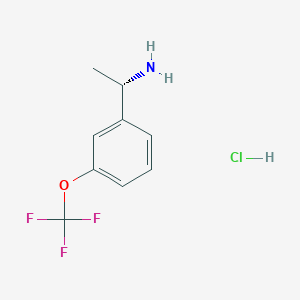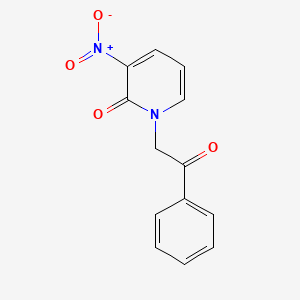![molecular formula C25H23ClN4O5 B2755493 N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902921-07-7](/img/no-structure.png)
N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H23ClN4O5 and its molecular weight is 494.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized as antimicrobial agents, demonstrated good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (A. Hossan et al., 2012). This indicates the potential of complex heterocyclic compounds, including those related to the queried compound, in contributing to the development of new antimicrobial agents.
Anticancer Applications
The synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through molecular docking analysis, confirmed its anticancer activity by targeting the VEGFr receptor (Gopal Sharma et al., 2018). Such studies exemplify how structural modifications and analysis of similar compounds can lead to the identification of potent anticancer drugs.
Anti-Inflammatory and Analgesic Properties
Research into pyrimidine derivatives has led to the identification of compounds with significant anti-inflammatory and analgesic activities. These compounds, developed through targeted synthetic pathways, highlight the therapeutic potential of pyrimidine and its derivatives in treating inflammation and pain (A. Amr et al., 2007).
Molecular Docking and Structure-Activity Relationship
The detailed synthesis and molecular docking studies of compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrate marked inhibition against various cancer cell lines. These studies not only shed light on the compound's promising anticancer activity but also provide insights into the structure-activity relationships that guide the design of more potent analogs (Pei Huang et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-oxo-2-(3-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-oxo-2-(3-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate", "sodium hydroxide", "water", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl 2-oxo-2-(3-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate in ethanol using sodium hydroxide as a catalyst.", "Step 2: Hydrolysis of the resulting intermediate with aqueous sodium hydroxide to yield the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid with acetic acid to yield the final product, N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
| 902921-07-7 | |
Molekularformel |
C25H23ClN4O5 |
Molekulargewicht |
494.93 |
IUPAC-Name |
N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H23ClN4O5/c1-34-20-9-8-16(13-21(20)35-2)10-12-29-24(32)19-7-4-11-27-23(19)30(25(29)33)15-22(31)28-18-6-3-5-17(26)14-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
BZVFVJZBVKZJRH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)



![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)
![N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755420.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2755421.png)



![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B2755427.png)
![[4-(4-Methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione](/img/structure/B2755428.png)

![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)
